Gibberellins
Overview
Description
Gibberellins is a natural product found in Mus musculus, Prunus cerasus, and other organisms with data available.
A class of plant growth hormone isolated from cultures of Gibberella fujikuroi, a fungus causing Bakanae disease in rice. There are many different members of the family as well as mixtures of multiple members; all are diterpenoid acids based on the gibberellane skeleton.
Scientific Research Applications
Optimizing Onion Cultivation : Gibberellic acid (GA3) application at various growth stages of onion cultivars significantly influences their phenological and physiological attributes. For instance, applying GA3 at the 2–3 leaf stage resulted in taller plants and more leaves, while application at the 6–7 leaf stage minimized the days to initiate flowering and maximized umbels per plant. These findings suggest that GA3 applications can be strategically timed to enhance seed yield and quality in onion cultivars (Mushtaq et al., 2018).
Understanding GA Perception and DELLA Protein Interaction : Research has detailed the interaction between GID1, a nuclear receptor for gibberellins, and DELLA proteins. The study provided a crystal structure of the complex formed by GID1A, bioactive gibberellin, and the DELLA domain of GAI, revealing insights into how GID1 discriminates and activates by this compound for specific binding to DELLA proteins, which are crucial for regulating gene expression and plant growth (Murase et al., 2008).
Enhancing Photosynthetic Productivity : Investigations into the exogenous regulation of plant source-sink relations using gibberellin and antigibberellin preparations (retardants) show that these applications can significantly impact plant growth and development. For example, retardants were found to optimize leaves' mesostructural organization, leading to increased photosynthetic productivity and, consequently, crop productivity (Kuryata, 2020).
GA as a Soluble Receptor Mediating Signaling : GID1 has been identified as a soluble receptor that mediates GA signaling in plants. It exhibits a high affinity for biologically active GAs and interacts with DELLA proteins in a GA-dependent manner, influencing various growth processes (Ueguchi-Tanaka et al., 2005).
Manipulation of GA for Crop Improvement : Understanding the role of GAs in plant development has substantial practical applications in agriculture and horticulture. Manipulating GA status, either genetically or through exogenous application, can optimize plant growth and yields. This manipulation can be a strategy for crop improvement, as evidenced by the 'Green Revolution' genes identified as GA synthesis or response genes (Gao & Chu, 2020).
Properties
IUPAC Name |
5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h4,6,10-13,20,24H,1,3,5,7-8H2,2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXORZMNAPKEEDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859101 | |
Record name | 2,7-Dihydroxy-1-methyl-8-methylidene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50859101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77-06-5 | |
Record name | Gibb-3-ene-1,10-dicarboxylic acid, 2,4a,7-trihydroxy-1-methyl-8-methylene-, 1,4a-lactone, (1.alpha.,2.beta.,4a.alpha.,4b.beta.,10.beta.)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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